molecular formula C10H5Br2N3 B12085942 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline

1,8-dibromo-3H-pyrazolo[3,4-c]quinoline

Cat. No.: B12085942
M. Wt: 326.97 g/mol
InChI Key: KYCQUXKWQJXDPE-UHFFFAOYSA-N
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Description

1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of two bromine atoms at positions 1 and 8 on the pyrazoloquinoline core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline typically involves the bromination of a pyrazoloquinoline precursor. One common method is the bromination of 3H-pyrazolo[3,4-c]quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.

    Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoloquinolines, while coupling reactions can produce biaryl or heteroaryl derivatives.

Scientific Research Applications

Anticancer Activity

1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline has shown promising anticancer properties. It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cancer cell proliferation and survival pathways. Inhibition of PI3K can lead to reduced tumor growth and improved responses to chemotherapy .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that derivatives containing the pyrazolo quinoline core exhibit significant antibacterial effects, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound demonstrated its effectiveness in inhibiting the growth of breast cancer cells in vitro. The compound exhibited dose-dependent cytotoxicity with an LC50 value comparable to established anticancer drugs .

Case Study 2: PI3K Inhibition

In a patent application detailing novel quinoline-based compounds, it was found that this compound effectively inhibits PI3K activity related to various cancers and inflammatory diseases. This inhibition could lead to therapeutic advancements in treating malignancies associated with abnormal PI3K signaling .

Data Summary

The following table summarizes key findings regarding the applications and activities of this compound:

Application Activity Reference
AnticancerInhibits tumor growth
AntimicrobialEffective against bacterial pathogens
Anti-inflammatoryReduces inflammation
PI3K InhibitionTargets cancer-related pathways

Mechanism of Action

The mechanism of action of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline is unique due to the presence of bromine atoms at specific positions, which can significantly influence its reactivity and properties. This makes it a valuable compound for various synthetic and research applications, offering opportunities for the development of novel materials and therapeutic agents.

Biological Activity

1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fused pyrazole and quinoline ring system with bromine substituents at the 1 and 8 positions. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating various pyrazolo[4,3-c]quinoline derivatives, it was found that compounds with similar structures inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition of NO production is crucial as excessive NO is associated with inflammation and other pathological conditions .

Table 1: Inhibition of LPS-Induced NO Production by Pyrazolo[4,3-c]quinoline Derivatives

Compound IDIC50 (μM)Cytotoxicity (%) at 10 μM
2a0.399
2i0.4515
2m0.5012

Note: Data derived from studies on related pyrazolo[4,3-c]quinolines; specific data for this compound may vary.

The mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, both of which are key mediators in inflammatory pathways .

2. Anticancer Activity

The anticancer potential of pyrazolo[3,4-c]quinolines has been explored in various studies. For instance, compounds within this class have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The bromine substituents in this compound may enhance its potency by increasing lipophilicity and facilitating better cell membrane penetration.

Case Study: Anticancer Efficacy

In one study involving a series of pyrazolo[3,4-c]quinolines, it was demonstrated that certain derivatives led to significant reductions in tumor growth in xenograft models. The study highlighted the role of bromine substitution in enhancing cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of electron-withdrawing groups such as bromine enhances the compound's reactivity towards biological targets. A quantitative structure–activity relationship (QSAR) analysis has been employed to identify key structural features that correlate with increased anti-inflammatory and anticancer activities.

Table 2: Key Structural Features Influencing Biological Activity

FeatureEffect on Activity
Bromine SubstitutionIncreased potency
Electron-withdrawing groupsEnhanced reactivity
Positioning of substituentsCritical for efficacy

Properties

Molecular Formula

C10H5Br2N3

Molecular Weight

326.97 g/mol

IUPAC Name

1,8-dibromo-2H-pyrazolo[3,4-c]quinoline

InChI

InChI=1S/C10H5Br2N3/c11-5-1-2-7-6(3-5)9-8(4-13-7)14-15-10(9)12/h1-4H,(H,14,15)

InChI Key

KYCQUXKWQJXDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(NN=C3C=N2)Br

Origin of Product

United States

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